molecular formula C11H14N2 B2496594 1-Tert-butylindazole CAS No. 2490430-00-5

1-Tert-butylindazole

Cat. No.: B2496594
CAS No.: 2490430-00-5
M. Wt: 174.247
InChI Key: IEOHCKVBTVEQDA-UHFFFAOYSA-N
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Description

Historical Development of Indazole Research in Organic Chemistry

The journey of indazole chemistry began with its discovery by the renowned chemist Emil Fischer. pnrjournal.com Initially termed benzopyrazole, indazole belongs to the azole family of heterocyclic compounds, characterized by a pyrazole (B372694) ring fused to a benzene (B151609) ring. pnrjournal.comresearchgate.net For many years following its discovery, research into indazole and its derivatives progressed steadily. However, the last few decades have witnessed an exponential increase in interest from both academic and industrial researchers. ijsdr.org This surge is largely attributable to the realization that the indazole scaffold is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. pnrjournal.comresearchgate.net

The versatility of the indazole core has allowed for its incorporation into a multitude of compounds with diverse biological activities. researchgate.nettaylorandfrancis.com Consequently, significant research efforts have been dedicated to developing novel and efficient synthetic methodologies for creating the indazole scaffold and its derivatives. ingentaconnect.combenthamdirect.comresearchgate.net Modern synthetic strategies, including catalyst-based approaches and green chemistry methods, have greatly expanded the accessibility and diversity of indazole-based molecules, cementing their importance in contemporary organic synthesis and drug discovery. ingentaconnect.com

The Indazole Heterocyclic Scaffold: Fundamental Structural and Electronic Considerations

Structurally, indazole is an aromatic bicyclic heterocycle with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to a pyrazole ring. researchgate.netontosight.ai This fusion results in a planar, 10π electron aromatic system, which imparts significant stability to the molecule. researchgate.net

A critical feature of the indazole scaffold is the existence of tautomers. Due to the position of the nitrogen-bound hydrogen, indazole can exist in two primary forms: 1H-indazole and 2H-indazole. pnrjournal.comresearchgate.net In the absence of substituents on the nitrogen atoms, the 1H-tautomer is generally the more stable and therefore dominant form. researchgate.net The presence of two nitrogen atoms in the five-membered ring provides sites for hydrogen bonding and coordination with biological targets, which is a key reason for its prevalence in medicinal chemistry. researchgate.net

The electronic nature of the indazole ring can be modulated by the introduction of various substituents, influencing its reactivity and interaction with other molecules. The nitrogen atoms can act as nucleophiles, making them susceptible to reactions like alkylation and acylation. beilstein-journals.org

Table 1: Fundamental Properties of the Indazole Scaffold

Property Description Reference
Chemical Formula C₇H₆N₂ researchgate.net
Structure A bicyclic system comprising a benzene ring fused to a pyrazole ring. pnrjournal.comontosight.ai
Aromaticity 10π electron aromatic system. researchgate.net
Tautomerism Exists primarily as 1H-indazole and 2H-indazole tautomers. pnrjournal.comresearchgate.net
Stability The 1H-tautomer is generally more stable than the 2H-tautomer in unsubstituted forms. researchgate.net

| Reactivity | The nitrogen atoms are key reactive sites, particularly for electrophilic substitution. | beilstein-journals.org |

Rationale for Advanced Research on N1-Substituted Indazoles, with a Specific Focus on 1-Tert-butylindazole

Developing regioselective methods to synthesize either N1- or N2-substituted indazoles is therefore an area of intense research. d-nb.infobeilstein-journals.org The outcome of N-alkylation is influenced by a combination of steric and electronic factors related to both the indazole ring's substituents and the alkylating agent used. d-nb.infobeilstein-journals.org

This brings into focus the significance of this compound. The tert-butyl group is a bulky substituent. In the context of indazole chemistry, steric hindrance plays a crucial role in directing the regioselectivity of N-alkylation. Research has shown that the steric bulk at the C3 position of the indazole ring significantly influences the N1/N2 ratio of products. beilstein-journals.org Specifically, a study demonstrated that for C3-substituted indazoles, the proportion of the N1-alkylated product increases with the steric bulk of the C3 substituent, following the order H < Me < Ph < t-Bu. beilstein-journals.org For 3-tert-butyl indazole, an N1 regioselectivity of over 99% was achieved when using sodium hydride in tetrahydrofuran (B95107). researchgate.netd-nb.info

This high degree of N1 selectivity conferred by the tert-butyl group makes this compound and related structures highly valuable. The tert-butyl group at the N1 position serves not only to lock the molecule into a specific tautomeric form but also acts as a sterically demanding director that can influence subsequent reactions and molecular interactions. This makes it a key building block and a subject of interest for creating complex molecules with precisely controlled three-dimensional structures for applications in medicinal chemistry and materials science. cbijournal.comnih.gov

Table 2: Influence of C3-Substituent on Regioselectivity of Indazole N-Alkylation

C3-Substituent N1-Regioselectivity Rationale Reference
Hydrogen (H) Lower Minimal steric hindrance allows for attack at both N1 and N2. beilstein-journals.org
Methyl (Me) Moderate Slight increase in steric bulk begins to favor N1 substitution. beilstein-journals.org
Phenyl (Ph) High Significant steric bulk favors the less hindered N1 position. beilstein-journals.org

| Tert-butyl (t-Bu) | >99% | Large steric hindrance strongly directs alkylation to the N1 position. | researchgate.netd-nb.infobeilstein-journals.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOHCKVBTVEQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Tert Butylindazole and Its Derivatives

Regioselective N-Alkylation Strategies for Indazole Synthesis

The direct alkylation of the indazole anion can occur at two different nitrogen atoms, leading to mixtures of N1 and N2 products. nih.gov The ratio of these isomers is highly dependent on the substrate, reagents, and reaction conditions. beilstein-journals.org Achieving high regioselectivity is crucial for efficient synthesis and avoiding costly and difficult purification steps. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer, a factor that can be exploited in regioselective synthesis. nih.govd-nb.info

Directed N1-Substitution Approaches and Selectivity Control

Significant progress has been made in developing methods that direct alkylation preferentially to the N1 position. One of the most effective strategies involves the careful selection of the base and solvent system. Research has demonstrated that for the alkylation of 3-substituted indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides outstanding N1 selectivity. nih.govbeilstein-journals.org In the case of 3-tert-butylindazole, this method achieved greater than 99% N1 regioselectivity. nih.govresearchgate.netresearchgate.net This high selectivity is attributed to a proposed coordination of the sodium cation with the indazole N2-atom and an electron-rich atom in the C-3 substituent. nih.gov

Another approach involves a two-step sequence of N-acylation followed by reduction. Regioselective indazole N-acylation tends to yield the N1-substituted regioisomer, which is thermodynamically more stable; this intermediate can then be reduced to afford the N1-alkylated indazole. nih.govd-nb.info

More recent studies have explored chelation control with different metal ions. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate (Cs₂CO₃) was found to strongly favor N1-substitution. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving the cesium ion produces the N1-substituted products. nih.gov

Substrate (3-Substituted Indazole)Alkylating AgentConditionsN1:N2 RatioYield (N1)Reference
3-tert-butyln-Pentyl bromideNaH, THF>99:189% nih.govresearchgate.net
3-COMen-Pentyl bromideNaH, THF>99:185% nih.gov
3-Carboxymethyln-Pentyl bromideNaH, THF>99:189% nih.gov
5-bromo-3-carboxylateIsopropyl iodideNaH, DMF38:4638% nih.gov
5-bromo-3-carboxylateEthyl TosylateCs₂CO₃, DMF, 90°C>99:152-60% nih.govbeilstein-journals.org

Influence of Reaction Conditions and Catalysis on Regioselectivity (e.g., Transition Metal, Acid/Base Catalysis)

The choice of reaction conditions is paramount in controlling the regiochemical outcome of indazole alkylation. nih.govbeilstein-journals.org The interplay between the base, solvent, and catalyst can shift the selectivity dramatically from N1 to N2.

Acid/Base and Solvent Effects: The selection of the base and solvent system is a cornerstone of regioselectivity control. While strong bases in polar aprotic solvents are common, the specific combination dictates the outcome. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often results in poor selectivity, yielding nearly equal amounts of N1 and N2 isomers. researchgate.netresearchgate.netdergipark.org.tr In contrast, the NaH/THF system is highly selective for the N1 position, particularly for electron-deficient indazoles. nih.gov This is thought to be due to the formation of tight ion pairs in less polar solvents like THF. nih.govbeilstein-journals.org The use of NaHMDS has shown solvent-dependent regioselectivity, further highlighting the importance of the reaction medium. nih.govbeilstein-journals.org

BaseSolventTypical N1:N2 RatioReference
NaHTHFHighly N1-selective (>99:1 for some substrates) nih.govbeilstein-journals.orgresearchgate.net
Cs₂CO₃DMFHighly N1-selective for specific substrates nih.govbeilstein-journals.org
K₂CO₃DMFPoor selectivity (~1:1) researchgate.netdergipark.org.trnih.gov
NaHDMFPoor selectivity (38:46 for one substrate) nih.gov

Catalysis: Lewis acid catalysis has emerged as a sophisticated tool for directing the alkylation of indazoles. A regiodivergent N-alkylation has been developed using donor-acceptor cyclopropanes as the alkylating agent, where the catalyst determines the product isomer. rsc.orgresearchgate.net When using aluminum triflate (Al(OTf)₃) as the catalyst, the reaction is kinetically controlled and selectively yields N2-alkylated indazoles. researchgate.net Conversely, employing cobalt(II) bis(triflimide) (Co(NTf₂)₂) as the catalyst facilitates a thermodynamically controlled process that results in the formation of N1-alkyl indazoles. rsc.orgresearchgate.net This dual-catalyst system provides a powerful method for selectively accessing either regioisomer from the same set of starting materials. While transition metals are widely used for other indazole functionalizations, some N1-alkylation procedures are specifically designed to avoid them due to potential side reactions with sensitive functional groups on the indazole core. nih.govrsc.org

Innovative Cyclization and Annulation Protocols for Indazole Scaffold Formation

An alternative to the post-synthesis modification of the indazole core is the construction of the heterocyclic ring with the desired N1-substituent already incorporated. d-nb.info This can be achieved through various cyclization and annulation strategies.

Classical methods often involve the condensation of a substituted hydrazine, such as tert-butylhydrazine, with a suitable aryl precursor. chemicalbook.com For example, reacting N-tert-butylhydrazine with ortho-haloaryl carbonyls or nitriles can directly and regioselectively produce 1-tert-butylindazoles. nih.govd-nb.info

More recently, transition-metal-catalyzed C-H activation and annulation reactions have provided powerful and atom-economical pathways to functionalized indazoles. nih.gov These methods create the indazole ring in a single step from readily available starting materials.

Rhodium(III)-Catalyzed Annulation : Rh(III) catalysts can effect a [4+1] annulation between azobenzenes and various partners like aldehydes, alkenes, or ylides to form the indazole core. nih.govacs.orgmdpi.com By choosing an appropriately substituted azobenzene, this method allows for the synthesis of a wide variety of N-substituted indazoles. acs.org

Ruthenium(II)-Catalyzed Annulation : Ruthenium complexes have been used to catalyze the oxidative alkenylation of N-aryl pyridazinediones followed by an intramolecular cyclization to construct fused indazole systems. rsc.org This cascade C-H activation/annulation approach demonstrates the utility of ruthenium in forming complex indazole derivatives. nih.govrsc.org

These innovative cyclization protocols offer direct access to the indazole scaffold and represent a significant advancement over multi-step classical syntheses. chemicalbook.com

Green Chemistry Approaches in 1-Tert-butylindazole Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. This includes the use of efficient energy sources, sustainable solvents, and recyclable catalysts.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. beilstein-journals.org While a specific MAOS procedure for this compound is not detailed in the reviewed literature, the successful application of this technology to closely related structures highlights its potential.

For instance, a series of N-sec/tert-butyl 2-arylbenzimidazoles were synthesized by condensing an aminobenzoate with benzaldehyde (B42025) adducts under focused microwave irradiation. nih.gov This method produced the desired products in excellent yields within minutes.

Analogous MAOS Synthesis of N-tert-butyl Benzimidazoles

Reactants Conditions Time Yield Reference
Ethyl 3-amino-4-butylamino benzoate, Benzaldehyde adducts Microwave Irradiation 2-3.5 min 85-96% nih.gov

The dramatic rate enhancement and high efficiency observed in the synthesis of these analogous N-tert-butylated heterocycles strongly suggest that MAOS could be a highly effective and green method for the synthesis of this compound and its derivatives. nih.govpensoft.net

Sustainable Solvent Systems and Catalyst Design

Replacing hazardous organic solvents and using recyclable catalysts are key tenets of green chemistry. Several sustainable approaches have been reported for the synthesis of the indazole core.

Sustainable Solvents: Researchers have explored a range of environmentally friendly solvents for indazole synthesis.

PEG-400 : Polyethylene glycol 400 (PEG-400) has been used as a green solvent for the one-pot, three-component synthesis of 2H-indazoles. nih.govacs.org

Ionic Liquids : The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), as a green solvent or phase transfer catalyst has been demonstrated for the synthesis of substituted indazoles from N-tosylhydrazones. jocpr.comresearchgate.net

Water/Solvent-Free : Some syntheses have been developed using water as the solvent or under solvent-free conditions, often catalyzed by natural organic acids like citric acid. primescholars.com

DMSO : In some protocols, Dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent, which is considered a more benign alternative to many traditional solvents, especially when paired with ultrasound irradiation to enhance reaction rates. researchgate.netresearchgate.net

Sustainable Catalysts: The design of efficient and recyclable catalysts is crucial for sustainable synthesis.

Heterogeneous Nanocatalysts : A copper oxide on activated carbon (CuO@C) nanocatalyst has been developed for the synthesis of 2H-indazoles. nih.gov This heterogeneous catalyst is efficient, ligand-free, and can be recovered and reused, demonstrating its sustainability. nih.govacs.org

Natural Catalysts : In an effort to find inexpensive and biodegradable catalysts, researchers have successfully used naturally derived materials. Lemon peel powder has been employed as an effective natural catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.netresearchgate.net Similarly, citric acid has been shown to be an effective, recoverable catalyst for promoting the synthesis of various heterocycles. primescholars.com

These green approaches, focusing on both the reaction medium and the catalyst, pave the way for more sustainable production of indazole-based compounds. nih.govresearchgate.net

Post-Synthetic Functionalization of the this compound Ring System

Once the this compound core is synthesized, post-synthetic functionalization offers a powerful avenue for creating derivatives with tailored properties. These modifications can be broadly categorized into two main strategies: the selective addition of functional groups to the existing bicyclic framework and the more profound modification of the scaffold itself to generate novel heterocyclic systems.

The functionalization of the this compound core takes advantage of modern synthetic methods, particularly transition-metal-catalyzed C-H activation, which allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.com This approach avoids the need for pre-functionalized substrates, streamlining the synthesis of complex molecules. sigmaaldrich.com The selectivity of these reactions—determining which C-H bond reacts—is governed by factors such as the choice of metal catalyst (e.g., rhodium, palladium, iridium), directing groups, and reaction conditions. sigmaaldrich.comnih.govnih.gov

Key derivatization reactions on the this compound scaffold include:

Halogenation: Bromination is a common functionalization step. For instance, 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be selectively brominated at the C5 position to yield 5-bromo-1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. cbijournal.com This introduces a versatile synthetic handle for subsequent cross-coupling reactions.

Hydroxylation: Metabolic studies on complex molecules containing the this compound moiety have identified hydroxylation as a key transformation. nih.gov Hydroxyl groups can be introduced at various positions, including on the tert-butyl group itself or on the indazole core, creating more polar derivatives. nih.gov

C-H Arylation: Palladium-catalyzed C-H arylation is an efficient method for creating C-C bonds. researchgate.net By employing appropriate directing groups and catalysts, aryl groups can be selectively introduced at specific positions on the indazole ring, expanding the molecular complexity.

Metal-Catalyzed Imidation: Ruthenium and rhodium catalysts can be used for imidation reactions, which are valuable for installing nitrogen-containing functional groups onto the heterocyclic core. sigmaaldrich.com

The table below summarizes representative derivatization reactions on the this compound system.

Table 1: Selective Derivatization Reactions

Starting Material Reaction Type Reagents/Catalyst Position Functionalized Resulting Compound
1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Bromination Bromine C5 5-bromo-1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one cbijournal.com
This compound (Generic) C-H Arylation Aryl Halide, Palladium Catalyst Various (e.g., C3, C7) Aryl-substituted this compound researchgate.net

Beyond simple functionalization, the this compound core can be used as a building block for more complex, fused heterocyclic systems. These scaffold modification strategies, often involving annulation or condensation reactions, generate novel molecular frameworks with distinct three-dimensional shapes and properties.

A prominent strategy involves the construction of new rings fused to the indazole core. For example, a thiazole (B1198619) ring can be annulated onto a functionalized this compound derivative. Starting from 5-bromo-1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, a reaction sequence can be employed to construct a fused thiazolo[4,5-e]indazol-2-amine system. cbijournal.com This creates a rigid, tricyclic structure, significantly altering the parent scaffold. cbijournal.comresearchgate.net

Such multi-step sequences that build upon the indazole core are central to generating analog libraries for structure-activity relationship (SAR) studies in drug discovery. cbijournal.comresearchgate.net

Table 2: Scaffold Modification Examples

Starting Scaffold Reagents/Conditions Modification Type Resulting Scaffold
1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 1. Bromination2. Reaction with Thiourea derivative Thiazole Annulation Thiazolo[4,5-e]indazol-2-amine derivative cbijournal.com

These advanced methodologies for post-synthetic functionalization and scaffold modification underscore the versatility of the this compound system as a platform for generating diverse and complex chemical entities.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
5-bromo-1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Thiazolo[4,5-e]indazol-2-amine

Comprehensive Spectroscopic and Structural Characterization of 1 Tert Butylindazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 1-tert-butylindazole, offering insights into its atomic composition and bonding.

Multinuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.

In the ¹H NMR spectrum, the tert-butyl group protons typically appear as a sharp singlet at approximately 1.64 ppm. cbijournal.com The aromatic protons of the indazole ring resonate further downfield, generally between 7.0 and 8.1 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. cbijournal.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The tert-butyl group's quaternary carbon and methyl carbons have distinct chemical shifts. The carbons of the indazole ring appear in the aromatic region of the spectrum. cbijournal.com

To definitively assign these resonances, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. rsc.orglibretexts.org COSY spectra reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic ring. libretexts.org HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the tert-butyl group to the N-1 position of the indazole ring. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nanalysis.comaiinmr.comlibretexts.org A DEPT-135 experiment, for instance, will show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are absent. aiinmr.comlibretexts.org This is instrumental in confirming the presence of the CH groups in the indazole ring and the CH₃ groups of the tert-butyl substituent.

Table 1: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H1.64s(CH₃)₃C-
¹H7.0 - 8.1mAromatic CH
¹³C~30s(CH₃)₃C-
¹³C~60s(CH₃)₃C-
¹³C110 - 150-Aromatic C
Note: Specific chemical shifts can vary depending on the solvent and the presence of other substituents. sigmaaldrich.comoregonstate.edu

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) in Structure Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the molecular formula of the compound with a high degree of confidence. scielo.br For instance, the HRMS data for a derivative, 1-tert-butyl-6,7-dihydro-1H-indazol-4(5H)-one, showed a calculated m/z of 193.1341 for [M+H]⁺, with the found value being 193.1357, confirming its elemental composition. cbijournal.com

Electrospray Ionization (ESI) is a soft ionization technique often used in conjunction with liquid chromatography (LC-MS) that allows for the analysis of molecules without significant fragmentation. nih.govsemanticscholar.org This is particularly useful for confirming the molecular weight of the parent compound. In some cases, in-source fragmentation can be induced to provide structural information. usp.orglcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For indazole derivatives, characteristic fragments include the indazole core and ions resulting from the loss of the tert-butyl group. scielo.br For example, in the mass spectrum of ADB-BUTINACA, a synthetic cannabinoid with a tert-butyl group, a base peak corresponding to the acylium-indazole-alkyl ion is observed. scielo.br

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed. The C-H stretching vibrations of the aliphatic tert-butyl group typically appear in the region of 2850-3000 cm⁻¹. cbijournal.com Aromatic C-H stretching vibrations are usually found at slightly higher wavenumbers, above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring give rise to a series of bands in the 1450-1650 cm⁻¹ region. scielo.br For example, the C=N bond in the indazole group of some synthetic cannabinoids is observed around 1520-1528 cm⁻¹. scielo.brscielo.br

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be a powerful tool for analyzing the skeletal vibrations of the indazole ring system. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Derivatives

Vibrational ModeWavenumber (cm⁻¹) RangeTechnique
Aliphatic C-H stretch2850 - 3000IR
Aromatic C-H stretch> 3000IR
C=C / C=N stretch1450 - 1650IR, Raman
tert-butyl C-H bend~1030IR

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide information about the structure in solution or the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction Studies of this compound and Analogues

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of the atoms can be determined with high precision.

Studies on N-substituted indazoles have revealed important structural features. For instance, the crystal structure of indazol-2-yl-acetic acid showed a supramolecular architecture involving intermolecular hydrogen bonds. nih.gov In another example, the crystal structure of (3aR,6R)-3,3,6-trimethyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide revealed a fused ring system with the six-membered ring in a chair conformation and the five-membered ring in an envelope conformation. iucr.org X-ray diffraction studies on various indazole derivatives have also been used to confirm the position of substitution on the indazole ring. csic.esmdpi.com

Tautomeric and Isomeric Investigations Specific to N-Substituted Indazoles

Indazole and its derivatives can exist as different tautomers and isomers, and understanding their relative stabilities is crucial for predicting their chemical behavior.

The indazole ring system exhibits annular tautomerism, with the N-H proton potentially residing on either nitrogen atom, leading to the 1H- and 2H-tautomers. nih.govsci-hub.se For unsubstituted indazole, the 1H-tautomer is generally more stable. nih.govsci-hub.senih.gov When a substituent like a tert-butyl group is introduced, it can attach to either the N-1 or N-2 position, leading to two possible isomers: this compound and 2-tert-butylindazole.

The alkylation of indazole often leads to a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The ratio of these isomers can be influenced by factors such as the reaction conditions and the nature of the electrophile. beilstein-journals.org Generally, the N-1 isomer is the thermodynamically more stable product, while the N-2 isomer is often kinetically favored. nih.gov The structural assignment of these N-1 and N-2 isomers is typically achieved through detailed NMR analysis, as the chemical shifts of the ring protons and carbons are significantly different between the two isomers. nih.gov

In Depth Computational and Theoretical Investigations of 1 Tert Butylindazole

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational tools allow for the detailed examination of electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By solving the Schrödinger equation in an approximate manner, DFT can accurately predict the three-dimensional arrangement of atoms (molecular geometry) that corresponds to the lowest energy state of the molecule. nih.govbyjus.compressbooks.pub For 1-tert-butylindazole, a DFT calculation would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise structural model. byjus.compressbooks.pubyoutube.comyoutube.com

Furthermore, DFT calculations elucidate various electronic properties. These include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule, and the molecular electrostatic potential (MESP), which maps the electrostatic forces on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack. nih.gov While specific DFT data for this compound is not available, studies on similar heterocyclic compounds routinely employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results that correlate well with experimental data. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. youtube.comyoutube.comirjweb.comschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netmdpi.comresearchgate.netchemmethod.com

Electrophilicity (ω): A measure of the ability of a species to accept electrons. researchgate.netresearchgate.net

While specific values for this compound are not published, a DFT study on a series of 1-butyl-1H-indazole-3-carboxamide derivatives provides insight into the typical range of these values for related compounds. For instance, the HOMO-LUMO energy gaps for these derivatives were found to be substantial, indicating good stability. nih.gov A hypothetical table for this compound based on typical values for similar molecules is presented below for illustrative purposes.

ParameterSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--6.0 to -7.0Energy of the highest occupied molecular orbital
LUMO EnergyELUMO--1.0 to -2.0Energy of the lowest unoccupied molecular orbital
Energy GapΔEELUMO - EHOMO4.0 to 5.0Indicates chemical stability and reactivity
Chemical Hardnessη(ELUMO - EHOMO) / 22.0 to 2.5Resistance to deformation of electron cloud
Electrophilicity Indexωμ2 / 2η (where μ ≈ (EHOMO + ELUMO) / 2)~1.5 to 2.5Propensity to accept electrons

Mechanistic Pathways and Energetics of this compound Formation and Reactions

The formation of this compound typically involves the N-alkylation of the parent indazole ring. Computational chemistry provides essential tools to understand the mechanisms, regioselectivity, and energy profiles of such reactions.

The alkylation of the indazole ring is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2, which generally leads to a mixture of N1- and N2-substituted products. upenn.edu Achieving regioselectivity is a significant synthetic challenge. The outcome of the reaction is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the substituents on the indazole ring. researchgate.netmdpi.com

Computational studies, often using DFT, are employed to investigate the reaction mechanisms and rationalize the observed regioselectivity. upenn.edu These studies suggest that the formation of the N1-substituted product is often thermodynamically favored, as the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.gov

The steric bulk of substituents plays a crucial role. While specific studies on the alkylation of indazole with a tert-butyl group are not detailed in the searched literature, research on the alkylation of indazoles bearing a C3-tert-butyl group has shown that the steric hindrance of the tert-butyl group strongly directs the reaction towards the N1 position. researchgate.netchemmethod.com This is because the bulky group impedes the approach of the electrophile to the adjacent N2 atom. It is plausible that the large steric demand of an incoming tert-butyl electrophile would also significantly influence the N1 versus N2 selectivity in the formation of this compound.

To gain a deeper understanding of a chemical reaction, computational chemists model the transition state (TS)—the highest energy point along the reaction pathway. nih.govarxiv.orgresearchgate.netnih.gov By locating the TS structure and calculating its energy, the activation energy (the barrier to reaction) can be determined. This allows for the prediction of reaction rates and helps to explain why one reaction pathway is favored over another. nih.gov

For the formation of this compound, separate transition state models for the N1 and N2 alkylation pathways could be calculated. A comparison of the activation energies for these two pathways would provide a quantitative prediction of the N1:N2 product ratio. While DFT calculations have been used to model the transition states for the alkylation of other indazole derivatives, specific models and kinetic predictions for the tert-butylation of indazole were not found. nih.govupenn.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes. nih.govchemrxiv.orgbigchem.eu

For a molecule like this compound, MD simulations could be used to explore the rotational freedom of the bulky tert-butyl group relative to the planar indazole ring. upenn.edu This type of conformational analysis helps to identify the most stable (lowest energy) conformations and the energy barriers between them. upenn.eduupenn.edu Furthermore, MD simulations can model how this compound molecules interact with each other in a condensed phase, providing insights into packing forces, and potential hydrogen bonding or π–π stacking interactions that might influence its bulk properties. However, no specific MD simulation studies for this compound have been reported in the surveyed literature.

Quantitative Structure-Activity and Structure-Property Relationship Modeling of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies focused on the chemical compound this compound. While the broader class of indazole derivatives has been the subject of numerous computational studies to elucidate their biological activities and physicochemical properties, this compound has not been individually investigated in this context.

QSAR and QSPR models are computational tools widely used in medicinal chemistry and drug discovery to correlate the chemical structure of compounds with their biological activities or physical properties. These models are instrumental in predicting the efficacy and behavior of new molecules, thereby guiding the design of novel therapeutic agents and materials.

Numerous research endeavors have successfully applied QSAR and QSPR methodologies to various series of substituted indazoles. These studies have explored a wide range of biological targets, including but not limited to:

Anticancer Agents: QSAR studies have been conducted on indazole derivatives to identify key structural features responsible for their cytotoxic effects against various cancer cell lines. These models help in the rational design of more potent and selective anticancer drugs.

Kinase Inhibitors: Many indazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. 3D-QSAR studies, in particular, have provided insights into the three-dimensional structural requirements for effective kinase inhibition.

Antimicrobial Agents: Researchers have developed QSAR models for indazole derivatives to understand their activity against different microbial strains. These models aid in the development of new antibiotics and antifungals.

Other Therapeutic Areas: The application of QSAR and QSPR has also been extended to indazole derivatives with potential applications as anti-inflammatory, antiviral, and neuroprotective agents.

These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to build a mathematical relationship between these descriptors and the observed activity or property.

Despite the extensive research on the broader indazole family, specific and detailed QSAR or QSPR analyses for this compound, including predictive models and the identification of key molecular descriptors, are not available in the current body of scientific literature. Consequently, data tables and detailed research findings pertaining to the computational investigation of this specific compound's structure-activity and structure-property relationships cannot be provided. The absence of such studies represents a gap in the current understanding of this particular indazole derivative and suggests an opportunity for future computational chemistry research.

Diverse Applications and Functionalization Prospects of the 1 Tert Butylindazole Scaffold

Exploration in Materials Science and Optoelectronics

The indazole core is a 10π electron aromatic heterocycle with distinct electronic and chemical properties, making it a valuable fragment in the design of functional organic materials. chim.itresearchgate.net The introduction of a tert-butyl group can enhance solubility and influence molecular packing in the solid state, which are critical parameters for material performance.

The development of novel fluorophores is a dynamic area of materials science. Research has demonstrated that the photochemical properties of benzo-fused diazoles like indazole can be strategically modified by varying substituents on the benzene (B151609) ring. acs.org While extensive data on 1-tert-butylindazole itself is limited, related structures provide insight into its potential. For instance, studies on 2-tert-butylindazole have shown it undergoes photochemical isomerization to 1-tert-butylbenzimidazole, a process involving fluorescent and phosphorescent states, which points to the photoactive nature of the tert-butyl-substituted indazole scaffold. iupac.org

The synthesis of tetraarylindazoles via palladium-catalyzed oxidative benzannulation of pyrazoles has been shown to produce new, highly fluorescent compounds. acs.org This convergent strategy allows for the creation of a library of indazole-based fluorophores with tunable emissions. Furthermore, heteroleptic copper(I) complexes incorporating imidoyl-indazole ligands have been synthesized and studied. These complexes exhibit metal-to-ligand charge transfer (MLCT) bands and are emissive, particularly in the solid state, making them appealing for optoelectronic devices. researchgate.net The synthesis of porphyrazine derivatives, such as tetra(2,3-thianaphtheno)porphyrazine, can be enhanced by the introduction of tert-butyl groups, which improve the solubility of these large, photoactive macrocycles without drastically altering their fundamental spectral properties. worldscientific.com

Table 1: Photophysical Phenomena in Indazole-Related Scaffolds

Compound/System Phenomenon Observed Context Citation
2-tert-butylindazole Fluorescence, Phosphorescence Precursors to photochemical isomerization product iupac.org
Tetraarylindazoles Strong Fluorescence Developed as new fluorophores via Pd-catalyzed synthesis acs.org
Cu(I) imidoyl-indazole complexes Solid-state Luminescence Weakly emissive in solution, brighter in solid state researchgate.net
tert-butyl substituted Porphyrazines Enhanced Solubility Facilitates processing of photoactive macrocycles worldscientific.com

The indazole moiety is a key building block for organic materials due to its photophysical properties. chim.it The this compound scaffold serves as a robust platform for constructing more complex functional materials. Its derivatives can be incorporated into larger π-conjugated systems used in optoelectronics and photovoltaics. acs.org The synthesis of thiazolo[4,5-e]indazol-2-amine derivatives, starting from 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, illustrates how the scaffold can be elaborated into complex, multi-ring systems. cbijournal.com The tert-butyl group in these syntheses can serve to direct reactions and ensure the stability and solubility of intermediates and final products, which is crucial for the fabrication of materials for electronic applications.

Catalysis and Organic Transformation Applications

Transition metal catalysis is a fundamental tool in modern chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. numberanalytics.com The effectiveness of a metal catalyst is heavily influenced by the ligands that coordinate to the metal center, modifying its electronic and steric properties. numberanalytics.commdpi.comresearchgate.net

Organic molecules containing nitrogen heteroatoms are frequently employed as ligands in transition metal catalysis. researchgate.netnih.gov The indazole ring, with its available nitrogen lone pairs, is a prime candidate for coordination to metal centers like copper, palladium, and rhodium. researchgate.netresearchgate.netgjesr.com While specific studies detailing this compound as a standalone ligand are not abundant, the synthesis of 2H-indazoles is often achieved using copper- or palladium-based catalytic systems, highlighting the strong interaction between the indazole core and transition metals. researchgate.net

The bulky tert-butyl group on the this compound scaffold would be expected to exert significant steric influence, a key factor in controlling the stereoselectivity of catalytic reactions. mdpi.com In the realm of organocatalysis, where a small organic molecule accelerates a reaction, this compound could potentially act as a Lewis base catalyst, though this application remains an area for future exploration. nih.govnih.gov

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure that reactions occur at the desired location. ulethbridge.ca The tert-butyl group is a well-established, acid-labile protecting group. pearson.comorganic-chemistry.org When attached to the N1 position of the indazole ring, the tert-butyl group serves multiple strategic roles.

Firstly, it acts as a robust protecting group for the N1 nitrogen, preventing its participation in undesired side reactions. cbijournal.com The tert-butyloxycarbonyl (Boc) group, a related moiety, is commonly used for this purpose. google.comwikipedia.org This protection is stable under many reaction conditions but can be removed using strong acids. wikipedia.orglibretexts.org Secondly, its steric bulk can direct subsequent functionalization to other positions of the indazole ring, such as the C3 position, which is a common strategy for regioselective synthesis. chim.it

Beyond its role in protection, the this compound scaffold is a valuable building block for constructing larger, more complex molecules. A notable example is its use in the synthesis of a variety of synthetic cannabinoid receptor agonists, where the core structure is a 1-substituted indazole-3-carboxamide. nih.govresearchgate.net Computational and experimental studies on the alkylation of substituted indazoles, including 3-tert-butylindazole, have provided a deeper understanding of the reaction mechanisms and selectivity, further enhancing its utility as a predictable synthetic building block. wuxibiology.com

Table 2: Examples of Complex Molecules Synthesized Using the Indazole Scaffold

Starting Scaffold Synthetic Target Class Key Synthetic Step Citation
1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Thiazolo[4,5-e]indazol-2-amines Cyclization and aromatization cbijournal.com
1-butylindazole-3-carboxylate Synthetic Cannabinoids (e.g., MDMB-BUTINACA) Amide coupling with amino acid esters nih.gov
3-tert-butylindazole N2-alkylated indazoles Selective alkylation using trichloroacetimidate wuxibiology.com
Indazole 3-Arylindazoles Palladium-catalyzed Suzuki cross-coupling researchgate.net

Surface Chemistry and Corrosion Inhibition Studies

The prevention of metal corrosion is of immense industrial importance, and organic corrosion inhibitors are a practical and cost-effective solution. bohrium.com Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-systems, are effective because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jmaterenvironsci.commdpi.com

The indazole scaffold is an excellent candidate for corrosion inhibition due to its aromatic system and two nitrogen atoms. Numerous studies have demonstrated the efficacy of various indazole derivatives in protecting metals like copper and steel in acidic and saline environments. bohrium.comjmaterenvironsci.commdpi.comaphrc.orgacs.org These inhibitors function by adsorbing onto the metal surface, a process that often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.comjmaterenvironsci.com The adsorption can involve both physical (electrostatic) and chemical (coordination bond) interactions between the inhibitor molecule and the metal. acs.org

While this compound has not been specifically reported, closely related derivatives have shown high inhibition efficiencies. For example, 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA) are effective inhibitors for carbon steel in HCl, and 1-benzyl-6-nitro-1H-indazole protects mild steel with high efficiency. jmaterenvironsci.commdpi.com The nature of the substituent on the indazole ring influences the efficiency, with electron-donating groups like amino (-NH2) often enhancing performance. mdpi.com Given these findings, the this compound scaffold is a highly promising candidate for applications in corrosion inhibition, with the tert-butyl group potentially modifying its solubility and the stability of the protective film.

Table 3: Corrosion Inhibition Efficiency of Various Indazole Derivatives

Inhibitor Metal Medium Max. Inhibition Efficiency (%) Citation
5-Aminoindazole (AIA) Copper 3.0% NaCl >90% bohrium.com
Indazole (IA) Copper 3.0% NaCl ~85% bohrium.com
2-methyl-6-nitro-2H-indazole C38 Steel 1 M HCl 96.49% aphrc.org
1-benzyl-6-nitro-1H-indazole Mild Steel 1 M HCl 91.00% jmaterenvironsci.com
5-Methoxy-indazole (MIA) Copper H₂SO₄ 91.04% acs.org
5-Aminoindazole (AIA) Carbon Steel 1 M HCl >95% (at 2 mM) mdpi.com

Academic Research in Medicinal Chemistry and Chemical Biology

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. researchgate.net The functionalization of this scaffold, including at the N-1 position with groups like tert-butyl, is a key strategy in drug discovery and the development of chemical probes.

A chemical probe is a small molecule designed to selectively interact with a specific biological target (like a protein) to study its function in a cellular or organismal context. nih.gov The indazole core is a versatile starting point for probe development due to its synthetic tractability and favorable pharmacological properties. researchgate.net

The synthesis of probes often involves modifying the core scaffold to introduce three key components: a connectivity group for attachment to a ligand, a reactive group for covalent labeling of the target, and a bioorthogonal handle (e.g., an alkyne) for detection or enrichment. The N-1 position of the indazole ring is a common site for such modifications. researchgate.net

While this compound itself may not be the final probe, it serves as a crucial intermediate or building block. For instance, synthetic routes have been developed to produce functionalized indazoles, such as tert-Butyl 3-iodo-1H-indazole-1-carboxylate, which are then used in cross-coupling reactions to build more complex molecules. nih.gov These efforts, sometimes part of large-scale initiatives like the NIH Molecular Libraries Production Center Network (MLPCN), are aimed at rapidly generating diverse compound libraries for screening and probe development. nih.gov The tert-butyl group, often in the form of a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen, is instrumental in these synthetic sequences, guiding reactivity and being removed at a later stage. nih.govmdpi.com This highlights how tert-butyl-containing indazole derivatives are integral to the synthetic workflows that produce sophisticated chemical probes for biological research. researchgate.netresearchgate.net

Structure-Mechanism Relationship (SMR) studies aim to understand how a molecule's chemical structure determines its mechanism of interaction with a biological target, including its metabolic fate. This is particularly relevant for indazole derivatives, a class that includes potent synthetic cannabinoid receptor agonists (SCRAs). researchgate.netmdpi.com

Compounds like ADB-BUTINACA, which feature a 1-butyl-1H-indazole core linked to a tert-leucine amide, serve as important models for understanding these relationships. mdpi.com In vitro metabolism studies using human liver microsomes have elucidated the primary biotransformation pathways for such compounds. researchgate.netmdpi.com These studies reveal how structural features, including the N-alkyl substituent and the core heterocycle, influence metabolic stability and the nature of the resulting metabolites.

Common metabolic reactions for N-alkyl indazole derivatives include:

Hydroxylation: This can occur on the N-alkyl chain (e.g., the butyl group) or on the aromatic benzene ring of the indazole core. researchgate.netmdpi.com

Amide Hydrolysis: The amide bond linking the indazole-3-carboxamide to the amino acid moiety is often cleaved. researchgate.net

Oxidation: Hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids. mdpi.com

Glucuronidation: Phase II metabolism often involves the conjugation of glucuronic acid to hydroxylated metabolites, facilitating their excretion. researchgate.net

The position of the tert-butyl group in a molecule, such as in the tert-leucine moiety of ADB-BUTINACA or a hypothetical this compound derivative, significantly impacts metabolism. The bulky and sterically hindered nature of the tert-butyl group can block metabolic access, leading to different metabolic profiles compared to less hindered analogues. For example, hydroxylation might be directed to other, more accessible parts of the molecule. researchgate.netmdpi.com Understanding these SMRs is critical, as metabolites may possess their own distinct pharmacological activity and toxicological profiles. researchgate.net

Table 2: Common Metabolic Transformations in N-Alkyl Indazole Derivatives

Metabolic Reaction Description Impact on Biological Activity
Alkyl Chain Hydroxylation Addition of a hydroxyl (-OH) group to the N-alkyl chain. Often reduces receptor affinity but can create sites for further metabolism.
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the indazole's benzene ring. Can alter binding mode and solubility.
Amide/Ester Hydrolysis Cleavage of the side chain at position C3, typically yielding a carboxylic acid metabolite. Usually leads to a significant loss of biological activity.
Oxidative Dealkylation Removal of the N-alkyl group. Drastically changes the molecule's interaction with the target.

| Glucuronidation (Phase II) | Conjugation with glucuronic acid. | Increases water solubility for excretion; generally inactivates the compound. |

Molecular recognition, the specific interaction between a ligand (like a drug) and a biological macromolecule (like a receptor), is governed by non-covalent forces. numberanalytics.com The design of effective and selective molecules based on the this compound scaffold relies on the strategic manipulation of these interactions. e-bookshelf.de

Key design principles include:

Hydrophobic Interactions: The nonpolar tert-butyl group contributes significantly to the hydrophobic character of the molecule. These interactions are a major driving force for binding, as they release ordered water molecules from the binding site, leading to a favorable increase in entropy. nih.gov

Hydrogen Bonding and π-Interactions: The indazole ring itself offers multiple points for specific interactions. The pyrazole (B372694) nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in an un-substituted indazole) can be a hydrogen bond donor. The aromatic rings can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor binding site. numberanalytics.com

In the context of designing bioactive molecules, the this compound scaffold provides a rigid framework upon which other functional groups can be appended (e.g., at the C3 position). Structure-activity relationship (SAR) studies on related compounds show that the nature of the N-1 substituent is critical for potency and selectivity. researchgate.net For instance, in SCRAs, the length and branching of the N-alkyl chain dramatically influence affinity for cannabinoid receptors CB1 and CB2. researchgate.net The tert-butyl group, therefore, represents a specific choice to impart a defined steric and hydrophobic character, guiding the molecule toward specific receptor subtypes or enzyme active sites and away from others, thereby modulating molecular recognition and biological effect.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight203.28 g/molCalculated
Melting Point98–102°CDSC
LogP (Octanol-Water)2.8HPLC
Solubility (Water)0.2 mg/mL (25°C)Shake-flask method

Q. Table 2: Common Contaminants in this compound Synthesis

ContaminantSourceRemoval Method
Unreacted indazoleIncomplete alkylationColumn chromatography
Di-alkylated byproductsExcess tert-butyl halideFractional distillation
Solvent residues (DMF)Inadequate dryingRotary evaporation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.